Enrasentan (SB 217242) vs. Enalapril: Differential Effects on LV Remodeling and Neurohormones
In a direct head-to-head, randomized, double-blind study comparing enrasentan to the ACE inhibitor enalapril, enrasentan demonstrated a divergent and adverse effect on left ventricular remodeling in asymptomatic patients with LV dysfunction. After six months of treatment (60-90 mg/day enrasentan vs. 10-20 mg/day enalapril), the primary endpoint of LV end-diastolic volume index (EDVI) increased with enrasentan but decreased with enalapril [1].
| Evidence Dimension | Change in LV End-Diastolic Volume Index (EDVI) |
|---|---|
| Target Compound Data | Increase of 3.9 ± 1.8 ml/m² |
| Comparator Or Baseline | Enalapril (10-20 mg/day) decreased EDVI by 3.4 ± 1.4 ml/m² |
| Quantified Difference | Absolute difference of 7.3 ml/m² (p = 0.001) [1] |
| Conditions | 72 asymptomatic patients with LV systolic dysfunction treated for six months; assessed by cardiovascular magnetic resonance. |
Why This Matters
This direct clinical comparison provides quantitative evidence that enrasentan's effects on ventricular geometry are not only distinct from but potentially opposite to those of an established standard-of-care, informing both mechanistic research and any potential repurposing strategies.
- [1] Prasad SK, Dargie HJ, Smith GC, et al. Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study. Heart. 2006 Jun;92(6):798-803. doi: 10.1136/hrt.2004.049734. View Source
